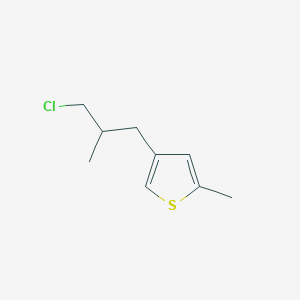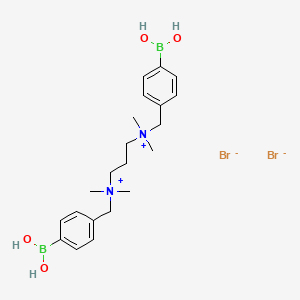
Tspba
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N1-(4-boronobenzyl)-N3-(4-boronophenyl)-N1, N1, N3, N3-tetramethylpropane-1, 3-diaminium, commonly referred to as Tspba, is a multifunctional chemical compound. It is primarily used in the field of materials science and biomedical applications due to its unique properties, such as its ability to form hydrogels and its responsiveness to reactive oxygen species.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tspba involves the reaction of polyvinyl alcohol with a reactive oxygen species-responsive crosslinker. The process typically includes the following steps:
Preparation of Polyvinyl Alcohol Solution: A solution of polyvinyl alcohol is prepared in water.
Addition of Crosslinker: The reactive oxygen species-responsive crosslinker is added to the polyvinyl alcohol solution.
Formation of Hydrogel: The mixture is allowed to react, forming a hydrogel.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. The key steps include:
Large-Scale Preparation of Polyvinyl Alcohol Solution: Industrial-grade polyvinyl alcohol is dissolved in large quantities of water.
Controlled Addition of Crosslinker: The reactive oxygen species-responsive crosslinker is added in a controlled manner to ensure uniformity.
Hydrogel Formation and Processing: The resulting hydrogel is processed and purified for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Tspba undergoes several types of chemical reactions, including:
Oxidation: this compound can react with reactive oxygen species, leading to the formation of oxidized products.
Reduction: Under certain conditions, this compound can be reduced to its original form.
Substitution: This compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide results in oxidized this compound, while reduction with sodium borohydride restores the original compound .
Wissenschaftliche Forschungsanwendungen
Tspba has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinker in the formation of hydrogels.
Biology: Employed in the development of drug delivery systems.
Medicine: Utilized in wound healing applications due to its reactive oxygen species scavenging properties.
Industry: Applied in the production of high-strength polymer materials
Wirkmechanismus
The mechanism of action of Tspba involves its interaction with reactive oxygen species. When exposed to reactive oxygen species, this compound undergoes oxidation, leading to the formation of a crosslinked hydrogel. This hydrogel can scavenge reactive oxygen species, thereby reducing oxidative stress in biological systems. The molecular targets and pathways involved include the upregulation of angiogenesis-related factors, which promote wound healing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyvinyl Alcohol: Used in the formation of hydrogels but lacks the reactive oxygen species responsiveness of Tspba.
N1-(4-boronobenzyl)-N3-(4-boronophenyl)-N1, N1, N3, N3-tetramethylpropane-1, 3-diaminium: A similar compound with slight structural differences.
Uniqueness of this compound
This compound is unique due to its dual functionality as a crosslinker and reactive oxygen species scavenger. This makes it particularly valuable in biomedical applications, where both properties are essential for effective treatment .
Eigenschaften
Molekularformel |
C21H34B2Br2N2O4 |
|---|---|
Molekulargewicht |
559.9 g/mol |
IUPAC-Name |
(4-boronophenyl)methyl-[3-[(4-boronophenyl)methyl-dimethylazaniumyl]propyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C21H34B2N2O4.2BrH/c1-24(2,16-18-6-10-20(11-7-18)22(26)27)14-5-15-25(3,4)17-19-8-12-21(13-9-19)23(28)29;;/h6-13,26-29H,5,14-17H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
UGGCAYBYPTXWGJ-UHFFFAOYSA-L |
Kanonische SMILES |
B(C1=CC=C(C=C1)C[N+](C)(C)CCC[N+](C)(C)CC2=CC=C(C=C2)B(O)O)(O)O.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


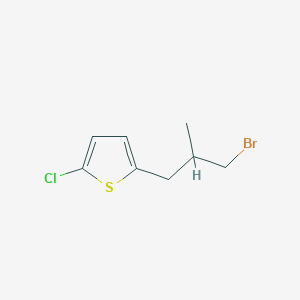
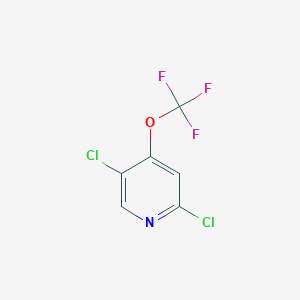

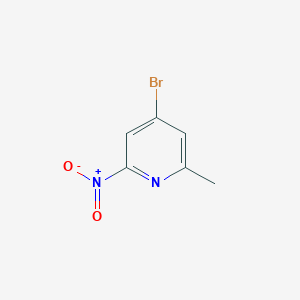

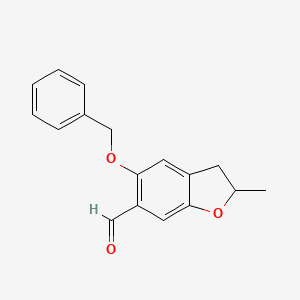
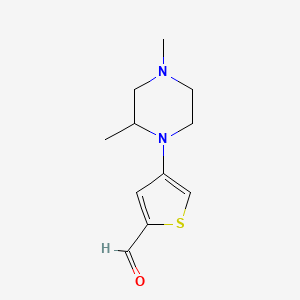
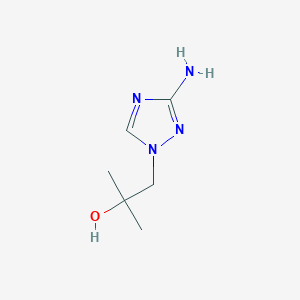
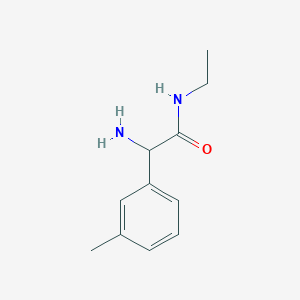
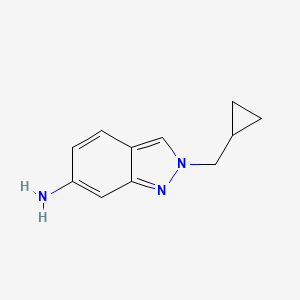
![2-[(Pyridazin-4-yl)amino]propanoic acid](/img/structure/B13156833.png)
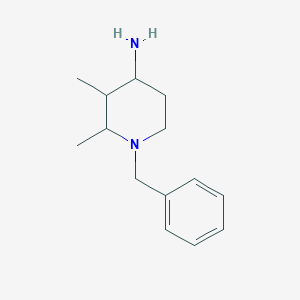
![5-[Ethyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13156851.png)
